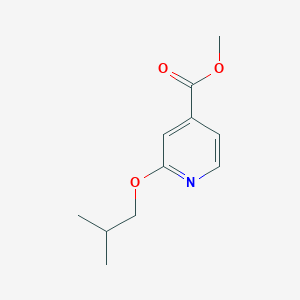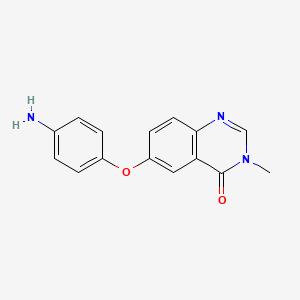
6-(4-aminophenoxy)-3-methylquinazolin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(4-aminophenoxy)-3-methylquinazolin-4(3H)-one is an organic compound that belongs to the quinazolinone family This compound is characterized by the presence of a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring The presence of an aminophenoxy group at the 6-position and a methyl group at the 3-position further defines its unique chemical structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-aminophenoxy)-3-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 4-aminophenol, which is then reacted with 3-methylquinazolin-4(3H)-one under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate (K2CO3). The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume and cost efficiency. Industrial production often employs automated systems to control reaction parameters, ensuring consistent product quality and yield.
化学反应分析
Types of Reactions
6-(4-aminophenoxy)-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to modify the functional groups.
Substitution: The aminophenoxy group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles, depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine or alcohol derivatives.
科学研究应用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research has explored its use as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 6-(4-aminophenoxy)-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The aminophenoxy group can form hydrogen bonds and other interactions with biological macromolecules, influencing their function. The compound may also inhibit or activate specific enzymes, leading to changes in cellular processes. Detailed studies using techniques such as molecular docking and in vitro assays are often conducted to elucidate the exact mechanism of action.
相似化合物的比较
Similar Compounds
4-(4-aminophenoxy)-2,6-dimethylaniline: This compound shares the aminophenoxy group but differs in the position and number of methyl groups.
4-(4-aminophenoxy)-3,5-bis(trifluoromethyl)aniline: Similar in structure but contains trifluoromethyl groups, which impart different chemical properties.
Uniqueness
6-(4-aminophenoxy)-3-methylquinazolin-4(3H)-one is unique due to its specific substitution pattern on the quinazolinone core. This unique structure contributes to its distinct chemical reactivity and potential applications. The presence of both the aminophenoxy and methyl groups allows for a diverse range of chemical modifications, making it a versatile compound for research and industrial applications.
属性
分子式 |
C15H13N3O2 |
|---|---|
分子量 |
267.28 g/mol |
IUPAC 名称 |
6-(4-aminophenoxy)-3-methylquinazolin-4-one |
InChI |
InChI=1S/C15H13N3O2/c1-18-9-17-14-7-6-12(8-13(14)15(18)19)20-11-4-2-10(16)3-5-11/h2-9H,16H2,1H3 |
InChI 键 |
KAWCZJRZTYFOCO-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl (1R,10S,11R,12R,19S)-11-acetyloxy-12-ethyl-4-[(13R,15S)-17-ethyl-13-(trideuteriomethoxycarbonyl)-1,11-diazatetracyclo[13.3.1.04,12.05,10]nonadeca-4(12),5,7,9,16-pentaen-13-yl]-10-hydroxy-5-methoxy-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraene-10-carboxylate](/img/structure/B13851261.png)
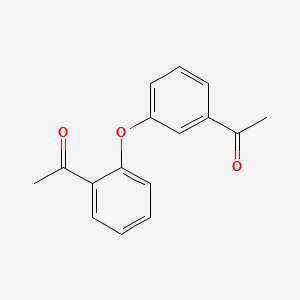
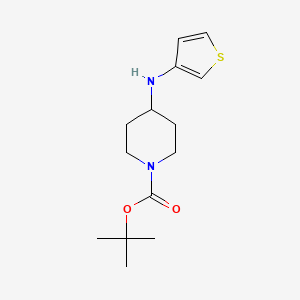
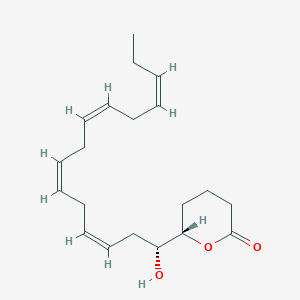

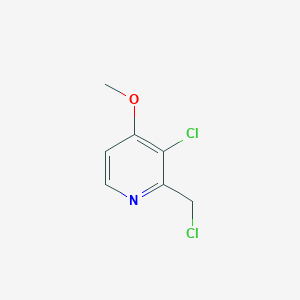

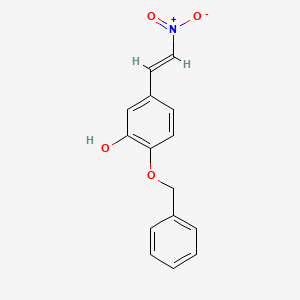
![Methyl 2-[5-(furan-3-yl)-7,9,11,15-tetramethyl-12,16-dioxo-3,17-dioxapentacyclo[9.6.1.02,9.04,8.015,18]octadeca-6,13-dien-10-yl]acetate](/img/structure/B13851293.png)
![Methyl 4-ethoxy-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonate](/img/structure/B13851315.png)

